Disulfiram

Description

Properties

IUPAC Name |

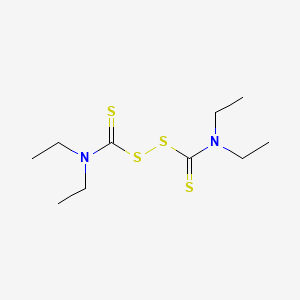

diethylcarbamothioylsulfanyl N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZONCFQVSMFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SSC(=S)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2S4, Array | |

| Record name | TETRAETHYLTHIURAM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISULFIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021322 | |

| Record name | Tetraethylthiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylthiuram disulfide appears as odorless or almost odorless white or almost white to tan powder. Unpleasant taste with metallic or garlic aftertaste. pH of a solution obtained by shaking 1 g with 30 mL of water is 6 to 8. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, White, yellowish, or light-gray powder with a slight odor.(fungicide); [NIOSH], Solid, WHITE-TO-GREY POWDER WITH CHARACTERISTIC ODOUR., White, yellowish, or light-gray powder with a slight odor., White, yellowish, or light-gray powder with a slight odor. [fungicide] | |

| Record name | TETRAETHYLTHIURAM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfiram | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Disulfiram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DISULFIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DISULFIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/770 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Disulfiram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0244.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

243 °F at 17 mmHg (NTP, 1992), 117 °C at 17 mm Hg, at 2.3kPa: 117 °C, 243 °F | |

| Record name | TETRAETHYLTHIURAM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfiram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DISULFIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DISULFIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DISULFIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/770 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), Sol in alc (3.82 g/100 ml), ether (7.14 g/100 ml), acetone, benzene, chloroform, carbon disulfide, Soluble in aromatic, In water, 4.09 mg/L at 25 °C, 1.26e-02 g/L, Solubility in water, g/100ml: 0.02, 0.02% | |

| Record name | TETRAETHYLTHIURAM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfiram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DISULFIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Disulfiram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DISULFIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Disulfiram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0244.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.30, 1.3 g/cm³, 1.3 | |

| Record name | TETRAETHYLTHIURAM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISULFIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DISULFIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DISULFIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/770 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Disulfiram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0244.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg at 68 °F approximately (NTP, 1992), 0.00087 [mmHg], 0 mmHg | |

| Record name | TETRAETHYLTHIURAM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfiram | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DISULFIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/770 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

WHITE TO OFF-WHITE CRYSTALLINE POWDER, Light-gray powder, White, yellowish, or light-gray powder. | |

CAS No. |

97-77-8 | |

| Record name | TETRAETHYLTHIURAM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylthiuram disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfiram [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfiram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | disulfiram | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | disulfiram | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylthiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulfiram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISULFIRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR3MLJ1UAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISULFIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Disulfiram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DISULFIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DISULFIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/770 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Disulfide, bis(diethylthiocarbamoyl) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/JO12B128.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

158 °F (NTP, 1992), 71.5 °C, 71 °C, 158 °F | |

| Record name | TETRAETHYLTHIURAM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfiram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DISULFIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Disulfiram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DISULFIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DISULFIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/770 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Disulfiram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0244.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Preparation Methods

Disulfiram can be synthesized through various methods. One common synthetic route involves the reaction of diethylamine with carbon disulfide to form diethyl dithiocarbamate, which is then oxidized to produce this compound . Industrial production methods often involve the use of large-scale reactors and controlled conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Disulfiram undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form diethyl dithiocarbamate.

Reduction: It can be reduced back to its constituent amines and carbon disulfide.

Substitution: This compound can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Alcohol Dependence

Disulfiram has been a cornerstone in the treatment of alcohol dependence since the 1940s. A systematic review of 22 studies indicated that this compound leads to higher abstinence rates compared to control groups (Hedges' g = 0.58) and is more effective than alternatives like naltrexone and acamprosate . However, compliance remains a significant challenge due to the fear of this compound-ethanol reactions.

Other Addictions

Emerging research suggests that this compound may be effective in treating other substance use disorders, including cocaine addiction. A study highlighted its potential to reduce cocaine intake in animal models by altering dopamine metabolism .

Cancer Treatment

This compound has shown promise as an anticancer agent through various mechanisms:

- Synergistic Effects : It has been identified to enhance the efficacy of cisplatin in cancer therapy by increasing DNA-platinum adducts and promoting apoptosis in cancer cells .

- Repurposing for Alzheimer's Disease : this compound has been investigated for its ability to enhance ADAM10 activity, which may provide therapeutic benefits in Alzheimer's disease .

Inflammatory Conditions

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce macrophage accumulation and pro-inflammatory cytokine production in models of lung transplantation . This suggests potential applications in treating chronic inflammatory diseases.

Neurological Disorders

Recent studies have explored this compound's effects on anxiety and mood disorders. Animal models have demonstrated that this compound can reduce anxiety-like behaviors without the sedative effects associated with traditional anxiolytics like diazepam .

This compound-Induced Seizures

A case study reported a young male patient who experienced seizures while on this compound therapy for alcohol dependence. This highlights the need for careful monitoring and consideration of individual patient factors when prescribing this compound .

Encephalopathy and Psychosis

Several case reports have documented rare neuropsychiatric complications associated with this compound treatment, including encephalopathy and psychosis. These cases emphasize the importance of recognizing potential adverse effects, especially in patients with pre-existing vulnerabilities .

Safety Profile and Challenges

While this compound presents promising therapeutic avenues, its safety profile raises concerns:

- Side effects can range from mild to severe, necessitating caution in clinical use.

- Inter-subject variability in pharmacokinetics can complicate treatment outcomes .

Data Table: Summary of this compound Applications

Mechanism of Action

Disulfiram exerts its effects by inhibiting the enzyme aldehyde dehydrogenase, which is responsible for the metabolism of acetaldehyde, a toxic metabolite of ethanol . By blocking this enzyme, this compound causes an accumulation of acetaldehyde in the blood, leading to symptoms such as flushing, nausea, and vomiting when alcohol is consumed . This reaction discourages individuals from drinking alcohol.

Comparison with Similar Compounds

ALDH Inhibitors

NCT-505 and NCT-506

- Mechanism : These are isoform-specific inhibitors of ALDH1A1, a cancer stem cell marker.

- Comparison : In ovarian cancer tumor-initiating cells (TICs), disulfiram reduced viability and spheroid formation more effectively than NCT compounds. This compound also modulated NFκB signaling, suggesting broader cellular effects beyond ALDH inhibition. NCT inhibitors showed inconsistent activity, highlighting this compound's superiority in targeting TICs .

- Data: Compound Viability Reduction (TICs vs. Adherent Cells) Key Pathways Affected this compound 70% vs.

This compound Analogues (e.g., Compound 2, 4a–e)

- Structural Modifications : Replacing ethyl groups with p-fluorobenzyl (compound 2) preserved ALDH1A1 inhibition (IC50: 0.17 µM vs. 0.15 µM for this compound). Meta/ortho-fluoro substitutions (4a, 4b) reduced activity by 2–3.5×, while bulky groups (e.g., trifluoromethyl in 4d) abolished activity .

- Implication: this compound's structure is optimized for ALDH1A1 inhibition, but minor modifications can enhance selectivity or potency for specific applications.

Antiviral Agents

RI175, RI173, and RI172

- Mechanism : These thiuram disulfide derivatives inhibit SARS-CoV-2 proteases (e.g., 3CLpro) more potently than this compound.

- Comparison : RI175, RI173, and RI172 showed 5×, 19×, and 11× stronger inhibition, respectively, against viral proteases. However, this compound's established safety profile and ability to block viral entry (via ACE2-spike interaction) make it a viable candidate for repurposing .

Antiparasitic Compounds

Dithiocarbamate Derivatives

- Giardia Treatment: this compound inhibits Giardia carbamate kinase (IC50: 1.2 µM), comparable to metronidazole. Novel dithiocarbamate derivatives, however, achieved similar efficacy at 10 µM, suggesting improved potency .

- Schistosoma Treatment : this compound and its metabolites (e.g., dithiocarbamic acid) reduced Schistosoma motility at 25–50 µM, but newer derivatives showed activity at lower concentrations .

Antimicrobial Agents

Pyridyl Disulfides (PySSRs)

- Activity Against Staphylococcus aureus : this compound's minimum inhibitory concentration (MIC) increased in the presence of serum or glutathione (GSH), similar to PySSRs. Both require dosage adjustments to overcome bioavailability challenges in vivo .

Combination Therapies

Sunitinib

- Synergy in Prostate Cancer: this compound combined with sunitinib (a tyrosine kinase inhibitor) reduced tumor growth 4× more effectively than monotherapy in vivo. This synergy is attributed to ROS induction and kinase inhibition .

Niraparib

- Ovarian Cancer: this compound + niraparib (PARP inhibitor) suppressed xenograft tumor growth by 75% (vs. 50% for each alone) without significant toxicity .

Biological Activity

Disulfiram, commonly known as Antabuse, is a drug primarily used in the treatment of alcohol dependence. However, its biological activity extends beyond this application, encompassing various mechanisms that have garnered significant research interest. This article explores the multifaceted biological activities of this compound, including its role in alcohol dependence treatment, potential applications in cancer therapy, antibacterial properties, and implications for COVID-19 risk reduction.

This compound's primary mechanism involves the inhibition of aldehyde dehydrogenase (ALDH), an enzyme responsible for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism. By inhibiting ALDH, this compound leads to the accumulation of acetaldehyde when alcohol is consumed, resulting in unpleasant effects that deter drinking behavior. However, recent studies have highlighted additional mechanisms that contribute to this compound's biological activity:

- Radioprotective Effects : this compound has been shown to protect normal cells from radiation damage while sensitizing tumor cells to radiation therapy. Its metabolite diethyldithiocarbamate (DTC) plays a crucial role in this process by acting as an antioxidant and reducing oxidative stress in normal tissues .

- Antibacterial Activity : Research indicates that this compound and its metabolites exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. Notably, DTC enhances the antibacterial efficacy of standard antibiotics .

- Impact on Reactive Oxygen Species (ROS) : this compound can modulate intracellular ROS levels, which are critical in cellular signaling and defense mechanisms. This modulation can lead to both protective and damaging effects on cells depending on the context .

Efficacy in Alcohol Dependence Treatment

Numerous studies have evaluated this compound's effectiveness in treating alcohol dependence. A meta-analysis encompassing 22 studies reported a significant success rate for this compound compared to control groups, with a standardized mean difference (Hedges' g) of 0.58 (95% CI = 0.35–0.82) . The drug was particularly effective in supervised settings where adherence was monitored closely.

| Study Type | Effect Size (Hedges' g) | Confidence Interval |

|---|---|---|

| Open-label RCTs | 0.70 | 0.46–0.93 |

| Blind RCTs | No significant effect | - |

| Compared to Naltrexone | 0.77 | 0.52–1.02 |

| Compared to Acamprosate | 0.76 | 0.04–1.48 |

Despite its efficacy, compliance remains a significant challenge in this compound treatment due to its aversive effects when alcohol is consumed .

Case Studies and Research Findings

Several case studies illustrate this compound's diverse applications:

- Cancer Therapy : In animal models, this compound demonstrated protective effects against DNA damage induced by ionizing radiation, suggesting its potential as a radioprotector . The ability to enhance tumor cell sensitivity while protecting normal tissues opens avenues for further research into its use in oncology.

- COVID-19 Risk Reduction : An epidemiological study indicated that patients treated with this compound had a significantly lower risk of SARS-CoV-2 infection (hazard ratio of 0.66; 95% CI 0.57–0.76) compared to those not treated with the drug . This finding warrants further investigation into this compound's potential role in infectious disease management.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for evaluating disulfiram’s efficacy in alcohol dependence, particularly regarding open-label vs. blinded trials?

- Methodological Answer : Open-label designs are more effective for this compound due to its psychological deterrent mechanism. Blinded RCTs often fail to show efficacy because the "threat" of this compound’s aversive effects is neutralized across groups. Researchers should prioritize supervised administration in open-label trials to ensure compliance and measure outcomes like abstinence rates via biomarkers (e.g., breathalyzer, urine ethyl glucuronide) .

Q. How does this compound’s mechanism of action differ from naltrexone and acamprosate in alcohol use disorder (AUD) treatment?

- Methodological Answer : this compound inhibits aldehyde dehydrogenase (ALDH), causing acetaldehyde accumulation upon alcohol intake, while naltrexone (opioid antagonist) and acamprosate (glutamate modulator) target craving reduction. Comparative studies require stratification by patient compliance and supervision, as this compound’s efficacy is highly dependent on adherence .

Q. What biomarkers or assays are used to assess this compound compliance and metabolic activity in clinical trials?

- Methodological Answer : Blood or urine assays for this compound metabolites (e.g., diethyldithiocarbamate, carbon disulfide) and ALDH activity levels are key. Ethyl glucuronide in urine can indirectly validate abstinence. Compliance monitoring should integrate supervised dosing protocols to reduce bias .

Advanced Research Questions

Q. How does this compound’s metal-binding capability contribute to its anticancer effects, and what in vitro models validate this mechanism?

- Methodological Answer : this compound chelates copper, forming complexes that inhibit proteasomes and induce reactive oxygen species (ROS). Researchers use copper-supplemented cell cultures (e.g., glioblastoma models) with assays for proteasome activity (e.g., fluorogenic substrates) and ROS quantification (e.g., DCFH-DA staining). Synergy with chemotherapeutics like doxorubicin is tested via Chou-Talalay combination index analysis .

Q. What explains the contradictory results in this compound trials for cocaine dependence, and how can future studies address these inconsistencies?

- Methodological Answer : Heterogeneity arises from comorbid alcohol use, variable dosing, and lack of supervision. Trials should stratify participants by polysubstance use, enforce supervised dosing, and standardize outcomes (e.g., urine benzoylecgonine levels). This compound’s inhibition of dopamine β-hydroxylase, which increases anxiety, may confound adherence .

Q. How can researchers mitigate pharmacokinetic variability in this compound dosing for non-alcohol indications (e.g., cancer, infections)?

- Methodological Answer : Pharmacokinetic variability stems from rapid metabolism to diethyldithiocarbamate (DEDTC). Strategies include weight-adjusted dosing, therapeutic drug monitoring, and co-administration with copper to enhance stability. Preclinical models should use species-adjusted metabolic profiles (e.g., murine vs. human CYP450 activity) .

Q. What experimental approaches validate this compound’s role in reversing chemoresistance in cancer?

- Methodological Answer : In vitro and xenograft models assess this compound’s inhibition of drug-efflux pumps (e.g., P-glycoprotein via calcein-AM assays) and NF-κB signaling (e.g., luciferase reporter assays). Patient-derived organoids can test synergy with platinum-based drugs, with RNA-seq to identify resistance pathway modulation .

Methodological Challenges and Solutions

Q. How should researchers address high heterogeneity in meta-analyses of this compound trials?

- Answer : Subgroup analyses by study design (open-label vs. blinded), supervision protocols, and control groups (e.g., naltrexone vs. placebo) reduce heterogeneity. Sensitivity analyses using I² statistics and random-effects models account for variability. Open-label trials dominate positive outcomes and should be analyzed separately .

Q. What preclinical models best recapitulate this compound’s effects on bacterial or viral infections?

- Answer : Biofilm models (e.g., Staphylococcus aureus) and intracellular pathogen assays (e.g., Borrelia burgdorferi) test this compound’s metal-dependent antimicrobial activity. Viral models (e.g., HIV latency reversal) require CD4+ T-cell lines with integrated proviral DNA and quantification of viral reactivation (e.g., p24 ELISA) .

Tables: Key Findings and Mechanisms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.